4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate
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Overview
Description
“4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate” is a complex organic compound that features a pyran ring, a pyrimidinylthio group, and a diethoxybenzoate moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyran Ring: This could be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidinylthio Group: This step might involve a nucleophilic substitution reaction where a pyrimidinylthiol is introduced to the pyran ring.
Attachment of the Diethoxybenzoate Moiety: This could be done through esterification or other suitable coupling reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur or aromatic sites.
Reduction: Reduction reactions could target the carbonyl group in the pyran ring.
Substitution: Various substitution reactions could occur, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced forms of the original compound, or derivatives with substituted groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Potential use in the development of pharmaceuticals due to its unique structure.
Biological Probes: As a probe to study biological processes.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: As a component in diagnostic assays.
Industry
Materials Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: As a precursor or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve:
Molecular Targets: Interaction with specific proteins, enzymes, or receptors.
Pathways: Modulation of biochemical pathways, such as signaling or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzoate
- 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl ethyl benzoate
Uniqueness
- Structural Features : The presence of the diethoxybenzoate moiety might confer unique chemical properties.
- Biological Activity : Differences in biological activity compared to similar compounds due to structural variations.
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-diethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-3-26-17-7-6-14(10-18(17)27-4-2)20(25)29-19-12-28-15(11-16(19)24)13-30-21-22-8-5-9-23-21/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAVSPVAUSFXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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